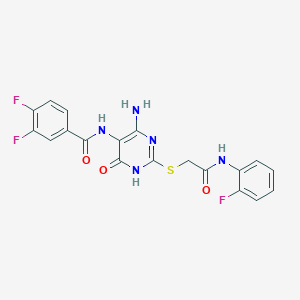

N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Description

This compound features a 1,6-dihydropyrimidin-6-one core substituted at the 2-position with a thioether group connected to a 2-fluorophenylacetamide moiety and at the 5-position with a 3,4-difluorobenzamide group. The pyrimidinone scaffold is a pharmacologically privileged structure, often associated with kinase inhibition and antimicrobial activity . The fluorinated aromatic substituents likely enhance target binding through hydrophobic interactions and serve as bioisosteres to improve metabolic stability .

Properties

Molecular Formula |

C19H14F3N5O3S |

|---|---|

Molecular Weight |

449.4 g/mol |

IUPAC Name |

N-[4-amino-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |

InChI |

InChI=1S/C19H14F3N5O3S/c20-10-6-5-9(7-12(10)22)17(29)25-15-16(23)26-19(27-18(15)30)31-8-14(28)24-13-4-2-1-3-11(13)21/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |

InChI Key |

HHXUOGHSAPJANV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves multiple steps. One common synthetic route includes the reaction of 2-fluorophenylamine with ethyl 2-oxoacetate to form an intermediate, which is then reacted with thiourea to yield the desired pyrimidine derivative . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt cellular processes like DNA replication or protein synthesis, leading to the death of cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below compares the target compound with structurally related analogs from the provided evidence:

Key Differences and Implications

Core Heterocycle Variations: The target compound’s 1,6-dihydropyrimidin-6-one core (planar, polarizable) contrasts with thieno[2,3-d]pyrimidin-4-one (fused thiophene for enhanced π-stacking ) and thiazole (smaller ring, rigid conformation ). These differences influence binding to enzymatic pockets and solubility.

Fluorinated Substituents :

- The target’s 3,4-difluorobenzamide and 2-fluorophenyl groups provide dual fluorination, likely optimizing target affinity through hydrophobic and halogen-bonding interactions. Comparatively, 2,4-difluorophenyl in and 2,6-difluorobenzyl in demonstrate positional isomerism effects on binding.

The target’s benzamide group balances polarity and lipophilicity. Hexylthio in VII increases lipophilicity, which may enhance tissue penetration but reduce aqueous solubility, whereas the target’s 2-oxoethylthio linker offers intermediate hydrophilicity.

Crystallographic and Conformational Insights

highlights the role of intramolecular hydrogen bonding and dihedral angles in pyrimidine derivatives. For example, the dihedral angle between the pyrimidine ring and fluorophenyl group in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine is 12.8°, stabilizing the conformation . The target compound’s fluorinated substituents may similarly enforce planar conformations, enhancing binding to flat enzymatic active sites.

Biological Activity

N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The compound has the following chemical characteristics:

- Molecular Formula : C19H14F3N5O3S

- Molecular Weight : 449.4 g/mol

- CAS Number : 888426-06-0

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within the cell. Preliminary studies suggest that it may inhibit certain enzymes involved in cellular proliferation and survival, particularly those linked to cancer pathways.

Antiviral Activity

Recent research indicates that derivatives of this compound demonstrate significant antiviral properties. For instance, a related structure has shown potent inhibition against human adenovirus (HAdV), with selectivity indexes exceeding 100 in some analogues. The mechanism involves targeting the viral DNA replication process, leading to a decrease in viral load in infected cells .

Antitumor Activity

The compound exhibits promising antitumor effects in vitro and in vivo. In studies involving various cancer cell lines, it has been shown to induce apoptosis and cell cycle arrest. For example, a related derivative demonstrated an IC50 value of 0.27 µM against HAdV while maintaining low cytotoxicity (CC50 = 156.8 µM) .

Case Studies

Safety and Toxicology

Toxicological assessments reveal that the compound has a favorable safety profile in preliminary studies, with maximum tolerated doses established in animal models. The pharmacokinetic properties indicate good absorption and minimal adverse effects at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.